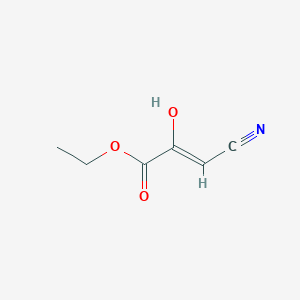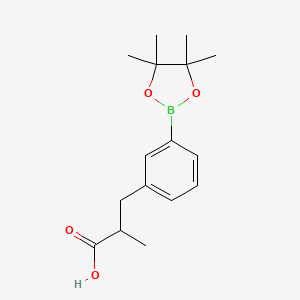
4-(Cyclohexylmethylene)azepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylmethylene)azepane hydrochloride is a chemical compound with the molecular formula C13H26ClN It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 4-(Cyclohexylmethylene)azepane hydrochloride typically involves several steps, including alkylation, substitution, reduction, and chlorination. One common method starts with cycloheximide as a raw material. The process involves:
Alkylation: Introduction of an alkyl group to the cycloheximide.
Substitution: Replacement of a functional group with another group.
Reduction: Reduction of the intermediate compound to form the desired product.
Chlorination: Introduction of a chlorine atom to form the hydrochloride salt.
This method is suitable for industrial production due to its high yield (approximately 70%) and high purity (99%) .
Chemical Reactions Analysis
4-(Cyclohexylmethylene)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure, potentially forming new derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Cyclohexylmethylene)azepane hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving biological systems to understand its interactions and effects.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethylene)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(Cyclohexylmethylene)azepane hydrochloride can be compared with other similar compounds, such as:
4-(Cyclohexylmethyl)azepane hydrochloride: A closely related compound with a similar structure but different functional groups.
Azepane derivatives: Other derivatives of azepane with varying substituents and functional groups.
The uniqueness of this compound lies in its specific structure and the resulting properties, which can influence its reactivity and applications .
Properties
Molecular Formula |
C13H24ClN |
|---|---|
Molecular Weight |
229.79 g/mol |
IUPAC Name |
(4E)-4-(cyclohexylmethylidene)azepane;hydrochloride |
InChI |
InChI=1S/C13H23N.ClH/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13;/h11-12,14H,1-10H2;1H/b13-11+; |
InChI Key |
PNUAHALFSKRLRK-BNSHTTSQSA-N |
Isomeric SMILES |
C1CCC(CC1)/C=C/2\CCCNCC2.Cl |
Canonical SMILES |
C1CCC(CC1)C=C2CCCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



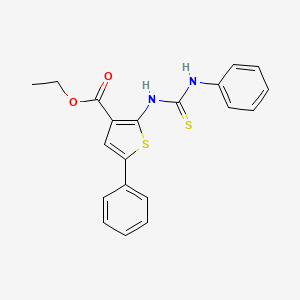
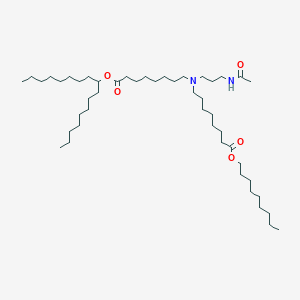
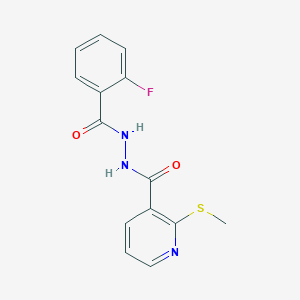
![(R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13352000.png)




![2-(Benzo[d]thiazol-5-yl)propan-1-amine](/img/structure/B13352054.png)
